molecular formula C7H8BrNS B13027098 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

Cat. No.: B13027098
M. Wt: 218.12 g/mol
InChI Key: XKUWZHAKUADETG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves the bromination of 5,6-dihydro-4H-cyclopenta[b]thiophene followed by amination. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

The subsequent amination step involves the reaction of the brominated intermediate with an amine source, such as ammonia or an amine derivative, under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is typically carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as ethanol or methanol under basic conditions using reagents like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Conducted in the presence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction Reactions: Performed using reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Reactions: Formation of substituted thiophenes with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiols or thioethers.

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, potentially resulting in altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine can be compared with other similar compounds such as:

    2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: Similar in structure but differs in the functional group attached to the thiophene ring.

    2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile: Contains additional functional groups that confer different chemical properties and reactivity.

    2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene: Another structurally related compound with distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

InChI

InChI=1S/C7H8BrNS/c8-7-6(9)4-2-1-3-5(4)10-7/h1-3,9H2

InChI Key

XKUWZHAKUADETG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2N)Br

Origin of Product

United States

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